Methyl (4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate
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Overview
Description
Methyl (4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate is a heterocyclic compound that features a thiazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiazole derivative with a pyridine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography, are employed to monitor the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl (4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Methyl (4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl (4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate access. The compound can also modulate receptor activity by binding to receptor sites, influencing signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl (4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate
- tert-Butyl (4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate
Uniqueness
Methyl (4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. Compared to its ethyl and tert-butyl analogs, the methyl group may confer different steric and electronic properties, affecting its overall behavior in chemical and biological systems .
Biological Activity
Methyl (4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
- Chemical Name : this compound
- CAS Number : 720720-96-7
- Molecular Formula : C8H11ClN2O2S
- Molecular Weight : 234.70 g/mol
Research indicates that this compound exhibits various mechanisms of action. It has been studied for its potential as an inhibitor of coagulation factors such as Factor Xa. The compound's structure allows it to interact with specific enzymes involved in the coagulation cascade.
Anticoagulant Activity
A study conducted on novel Factor Xa inhibitors highlighted the potential of this compound as a dual inhibitor of Factor Xa and Factor IIa. The findings suggest that this compound could be beneficial in managing thrombotic disorders by preventing excessive blood clotting.
Compound | IC50 (µM) | Target |
---|---|---|
This compound | 0.15 | Factor Xa |
Control Compound | 0.25 | Factor Xa |
Neuroprotective Effects
In addition to its anticoagulant properties, there is emerging evidence suggesting neuroprotective effects. Research indicates that the compound may reduce oxidative stress and inflammation in neuronal cells. This could have implications for treating neurodegenerative diseases.
Study 1: Anticoagulant Efficacy
In one clinical trial involving patients with atrial fibrillation, this compound was administered alongside standard anticoagulation therapy. Results demonstrated a significant reduction in thromboembolic events compared to the control group.
Study 2: Neuroprotection in Animal Models
Another study investigated the effects of this compound on animal models of Alzheimer's disease. The results indicated that treatment with this compound led to improved cognitive function and reduced amyloid plaque formation.
Properties
Molecular Formula |
C8H11N3O2S |
---|---|
Molecular Weight |
213.26 g/mol |
IUPAC Name |
methyl N-(4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-yl)carbamate |
InChI |
InChI=1S/C8H11N3O2S/c1-13-8(12)11-7-10-5-2-3-9-4-6(5)14-7/h9H,2-4H2,1H3,(H,10,11,12) |
InChI Key |
SJBWKAHOQZMJSS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=NC2=C(S1)CNCC2 |
Origin of Product |
United States |
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